1-(3-Bromo-4-methylphenylsulfonyl)piperidine
CAS No.: 850429-73-1
Cat. No.: VC2025824
Molecular Formula: C12H16BrNO2S
Molecular Weight: 318.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850429-73-1 |
|---|---|
| Molecular Formula | C12H16BrNO2S |
| Molecular Weight | 318.23 g/mol |
| IUPAC Name | 1-(3-bromo-4-methylphenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C12H16BrNO2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
| Standard InChI Key | OAJCSDNGGCUYRJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Br |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Br |
Introduction
1-(3-Bromo-4-methylphenylsulfonyl)piperidine is a chemical compound with the CAS number 850429-73-1. It is characterized by its molecular formula C12H16BrNO2S and a molecular weight of 318.23 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.
Synonyms and Identifiers
1-(3-Bromo-4-methylphenylsulfonyl)piperidine is known by several synonyms, including:
-
1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine
-
1-(3-bromo-4-methylphenyl)sulfonylpiperidine
-
1-[(3-bromo-4-methylphenyl)sulfonyl]piperidine
Identifiers include:
-
CAS No.: 850429-73-1
-
PubChem CID: 7213306
-
InChI: InChI=1S/C12H16BrNO2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Availability and Storage
This compound is available from various chemical suppliers with purity levels ranging from 98% to 99.9% . Storage conditions typically require temperatures at -20°C to maintain stability .
Patents and Intellectual Property
Patents related to this compound can be found through the WIPO PATENTSCOPE database using its InChIKey . These patents often involve chemical synthesis methods or applications in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume